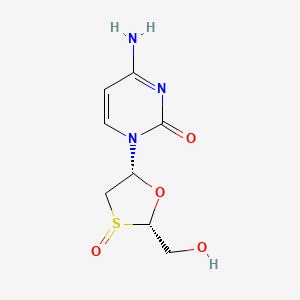

Lamivudine sulfoxide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11N3O4S |

|---|---|

Molekulargewicht |

245.26 g/mol |

IUPAC-Name |

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1 |

InChI-Schlüssel |

LJMQAXFNQNADRZ-FYZWQCAOSA-N |

SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |

Isomerische SMILES |

C1[C@@H](O[C@@H](S1=O)CO)N2C=CC(=NC2=O)N |

Kanonische SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |

Synonyme |

GI 138870X GI-138870X lamivudine sulfoxide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of Lamivudine Sulfoxide: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Introduction: The Significance of Lamivudine and its Oxidized Metabolite

Lamivudine, a synthetic nucleoside analogue of cytidine, stands as a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Its mechanism of action involves the inhibition of viral reverse transcriptase, an enzyme critical for viral replication, thereby terminating the growth of the viral DNA chain.[1][3] Within the human body, lamivudine is primarily metabolized to lamivudine sulfoxide.[2][4] This transformation, catalyzed by sulfotransferases, results in the principal urinary metabolite of the drug.[2]

Beyond its metabolic relevance, lamivudine sulfoxide is also recognized as a key process-related impurity that can arise during the manufacturing and storage of the active pharmaceutical ingredient (API).[5] The inherent susceptibility of lamivudine's thioether moiety to oxidation necessitates a thorough understanding of this derivative.[6] Therefore, the ability to reliably synthesize and definitively characterize lamivudine sulfoxide is of paramount importance for several key areas in pharmaceutical science:

-

Metabolite Identification: Providing an authentic standard for pharmacokinetic and drug metabolism studies.

-

Impurity Profiling: Enabling the development and validation of analytical methods to quantify this impurity in drug substances and products, ensuring safety and quality.

-

Forced Degradation Studies: Serving as a reference marker in stress testing to elucidate degradation pathways and establish the stability-indicating nature of analytical methods.

This guide provides a comprehensive, field-proven framework for the controlled synthesis of lamivudine sulfoxide and its subsequent characterization using a multi-technique analytical approach.

Controlled Synthesis of Lamivudine Sulfoxide

The Chemistry of Thioether Oxidation

The synthesis of lamivudine sulfoxide from lamivudine is a classic example of a thioether (sulfide) oxidation. The primary challenge in this synthesis is chemoselectivity. The sulfur atom in the 1,3-oxathiolane ring is susceptible to one or two oxidation steps. A single oxidation yields the desired sulfoxide, while a subsequent oxidation leads to the corresponding sulfone.

Causality of Experimental Choice: The selection of the oxidizing agent and the strict control of reaction conditions are the most critical factors to prevent over-oxidation to the sulfone byproduct. While strong oxidants can be used, they often lead to mixtures that are difficult to separate. Milder, more controllable reagents are preferred. Hydrogen peroxide, often in the presence of a catalyst, is a common choice.[7] However, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed in laboratory settings due to its high efficiency, predictable stoichiometry, and generally clean reaction profiles. By using a slight excess (e.g., 1.1 equivalents) of m-CPBA at controlled, low temperatures, the reaction can be selectively stopped at the sulfoxide stage.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from the starting material to the final, characterized product.

Caption: Workflow for the synthesis and purification of lamivudine sulfoxide.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis using m-CPBA.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Lamivudine (1.0 eq.) in a mixture of dichloromethane (DCM) and methanol. The methanol is necessary to aid in the dissolution of the polar starting material.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature equilibrates to 0-5°C. Maintaining a low temperature is critical to control the reaction rate and prevent over-oxidation.

-

Oxidant Addition: Separately, dissolve m-CPBA (1.1 eq.) in DCM. Add this solution dropwise to the stirring lamivudine solution over 30-45 minutes using a dropping funnel. A slow addition rate ensures that the reaction temperature does not rise significantly.

-

Reaction Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is the complete consumption of the starting material. The sulfoxide product will be more polar than lamivudine and thus have a lower Rf value on a normal phase TLC plate.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) and stirring for 20 minutes.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. The resulting residue can be purified using silica gel column chromatography. A gradient elution system, typically starting with DCM and gradually increasing the polarity with methanol, is effective for separating the more polar sulfoxide from any unreacted starting material and non-polar byproducts.

-

Isolation: Collect the fractions containing the pure product (as identified by TLC/HPLC), combine them, and evaporate the solvent under reduced pressure to yield lamivudine sulfoxide as a white or off-white solid.

Comprehensive Characterization of Lamivudine Sulfoxide

A single analytical technique is insufficient for the unambiguous confirmation of a new compound's structure and purity. A multi-technique, orthogonal approach is required for a self-validating characterization package.

Analytical Characterization Workflow

The following diagram outlines the logical sequence of analyses performed on the synthesized material.

Caption: Logical workflow for the comprehensive characterization of lamivudine sulfoxide.

Chromatographic Purity: Stability-Indicating HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity. Lamivudine sulfoxide is more polar than lamivudine due to the introduction of the sulfoxide group. A well-developed HPLC method will effectively resolve the parent drug, the sulfoxide product, and the potential sulfone byproduct.

-

System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the synthesized lamivudine sulfoxide in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) to a final concentration of approximately 0.25 mg/mL.[8]

-

Standard Preparation: Prepare a standard solution of USP Lamivudine RS at the same concentration for retention time comparison.

-

Chromatographic Run: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions into the chromatograph.[8]

-

System Suitability: Before sample analysis, inject a system suitability solution (which could be a mix of lamivudine and the synthesized sulfoxide) to verify the method's performance. Key parameters include:

-

Resolution: The resolution between the lamivudine and lamivudine sulfoxide peaks should be greater than 1.5.[8]

-

Tailing Factor: The tailing factor for the lamivudine sulfoxide peak should be less than 2.0.

-

Reproducibility: The relative standard deviation (RSD) for replicate injections of the main peak area should be not more than 2.0%.

-

-

Data Analysis: Determine the retention time and calculate the purity of the synthesized product by the area percent method.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (octadecylsilane), 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for polar nucleoside analogues.[6] |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (15:85 v/v) | A common mobile phase offering good resolution for lamivudine and its polar impurities.[9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[6] |

| Detection | UV at 271 nm or 277 nm | Wavelength of maximum absorbance for the cytosine chromophore.[8][9] |

| Column Temp. | 35°C | Improves peak shape and ensures consistent retention times.[8] |

Spectroscopic and Spectrometric Characterization

-

Principle: MS provides the exact mass of the molecule, serving as a primary confirmation of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like lamivudine sulfoxide.

-

Expected Result: The molecular formula of lamivudine sulfoxide is C₈H₁₁N₃O₄S.[5][10] Its monoisotopic mass is approximately 245.047 Da.[5][10] In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 246.05. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing definitive evidence of the elemental formula.

-

Principle: NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule, allowing for unambiguous structure elucidation.

-

Expected Result: The key diagnostic feature in the ¹H and ¹³C NMR spectra of lamivudine sulfoxide compared to lamivudine is the significant downfield shift (deshielding) of the signals corresponding to the nuclei in the 1,3-oxathiolane ring. The protons and carbons directly attached to or adjacent to the newly formed sulfoxide group will experience the strongest effect. This provides conclusive evidence that oxidation has occurred at the sulfur atom.

-

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Result: The most crucial diagnostic peak in the FTIR spectrum of lamivudine sulfoxide is the appearance of a strong, characteristic stretching vibration for the sulfoxide (S=O) group. This band typically appears in the region of 1030-1070 cm⁻¹ . The absence of a strong band in this region in the starting material and its clear presence in the product is a definitive indicator of successful oxidation.

Summary of Characterization Data

| Technique | Parameter | Expected Result for Lamivudine Sulfoxide |

| HPLC | Purity | > 98% (by area normalization) |

| Retention Time | Shorter than Lamivudine (due to increased polarity) | |

| Mass Spec. (ESI+) | [M+H]⁺ | m/z ≈ 246.05 |

| HRMS | Exact Mass | 245.0470 ± 5 ppm |

| ¹H NMR | Chemical Shifts | Downfield shift of 1,3-oxathiolane ring protons compared to Lamivudine |

| ¹³C NMR | Chemical Shifts | Downfield shift of 1,3-oxathiolane ring carbons compared to Lamivudine |

| FTIR | S=O Stretch | Strong absorption band at ~1030-1070 cm⁻¹ |

Conclusion

The successful synthesis and characterization of lamivudine sulfoxide are critical for the robust development and quality control of lamivudine-based therapeutics. The controlled oxidation of the thioether moiety, preferably using a mild oxidant like m-CPBA under controlled temperature, allows for the selective formation of the sulfoxide. A comprehensive characterization, leveraging an orthogonal combination of chromatography (HPLC) for purity and spectroscopy (MS, NMR, FTIR) for structural confirmation, provides a self-validating system that ensures the identity and quality of the synthesized material. The protocols and insights provided in this guide offer a reliable framework for researchers and scientists to produce and verify this important metabolite and impurity standard.

References

- U.S.

-

Cihlar, T., & Fung, H. B., "Lamivudine," StatPearls - NCBI Bookshelf, NIH. [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2021), "Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids," Scholars.Direct. [Link]

-

Organic Chemistry Portal, "Sulfoxide synthesis by oxidation." [Link]

-

Li, P., & Wang, L. (2020), "Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates," Molecules, MDPI. [Link]

-

Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007), "Determination of lamivudine in pure form by the developed HPLC method," ResearchGate. [Link]

-

Saraya, R. E., Elhenawee, M., Saleh, H., & Sebaiy, M. M. (2021), "Review article on Analytical Techniques of Lamivudine Determination in Different Matrices," Journal of Advanced Pharmaceutical Science And Technology. [Link]

-

USP-NF, "Lamivudine," (2011). [Link]

-

Strauch, S., et al. (2011), "Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine," FIP. [Link]

-

Kumar, S. A., Debnath, M., Rao, J. V., & Sankar, G. (2012), "Development and validation of analytical method for the estimation of lamivudine in rabbit plasma," PMC - NIH. [Link]

-

National Center for Biotechnology Information, "Lamivudine," PubChem, NIH. [Link]

-

Scherer, M. M., et al. (2021), "Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed," Periódicos Científicos da UFRGS. [Link]

-

National Center for Biotechnology Information, "Lamivudine sulfoxide," PubChem, NIH. [Link]

-

Allmpus, "Lamivudine EP Impurity G / Lamivudine (3S)-Sulfoxide." [Link]

-

Patil, V. M., et al. (2020), "Analytical Method Development and Validation of Lamivudine by RP-HPLC Method," IJCRT.org. [Link]

Sources

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

- 4. fip.org [fip.org]

- 5. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]

- 6. scholars.direct [scholars.direct]

- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 8. uspnf.com [uspnf.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem [pubchem.ncbi.nlm.nih.gov]

lamivudine sulfoxide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Lamivudine Sulfoxide

Foreword

In the landscape of antiretroviral therapy, the purity and metabolic fate of active pharmaceutical ingredients (APIs) are of paramount importance. Lamivudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), is no exception. This guide provides a detailed examination of its primary oxidative derivative, lamivudine sulfoxide. We will move beyond a simple recitation of facts to explore the stereochemical nuances, analytical challenges, and chemical rationale that define this molecule. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep, functional understanding of lamivudine-related compounds.

The Dual Significance of Lamivudine Sulfoxide: Metabolite and Impurity

Lamivudine is a potent antiviral drug used in the treatment of HIV/AIDS and Hepatitis B.[1] Its mechanism relies on inhibiting viral reverse transcriptase, thereby terminating the viral DNA chain elongation.[2] The journey of the lamivudine molecule, both within the body and during its synthesis and storage, leads to the formation of lamivudine sulfoxide.

-

As a Metabolite: In humans, the primary metabolic pathway for lamivudine is oxidation at the sulfur atom of the 1,3-oxathiolane ring, forming the trans-sulfoxide metabolite.[2] This biotransformation is a key consideration in pharmacokinetic and pharmacodynamic studies.

-

As an Impurity: The same oxidative transformation can occur during the synthesis of the API or upon storage of the final drug product, particularly under oxidative stress. Regulatory bodies, such as the European Pharmacopoeia (EP), designate specific lamivudine sulfoxide stereoisomers as named impurities (e.g., Lamivudine EP Impurity G) that must be monitored and controlled.[3]

Understanding the chemical properties of lamivudine sulfoxide is therefore critical for ensuring the safety, efficacy, and stability of lamivudine-based therapeutics.

Chemical Structure and Stereochemistry: The Chiral Sulfur Center

The oxidation of the sulfur atom in the lamivudine molecule introduces a new chiral center, leading to the formation of two diastereomers. This is the most critical structural feature of lamivudine sulfoxide. The parent lamivudine molecule has a defined stereochemistry of (2R, 5S). The addition of the oxygen atom to the sulfur at position 3 can occur from either above or below the plane of the ring, resulting in either an (R) or (S) configuration at the sulfur atom.

The resulting diastereomers are:

-

Lamivudine (S)-sulfoxide: 4-Amino-1-[(2R,3S ,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] pyrimidin-2(1H)-one S-oxide. This corresponds to Lamivudine EP Impurity G .

-

Lamivudine (R)-sulfoxide: 4-Amino-1-[(2R,3R ,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] pyrimidin-2(1H)-one S-oxide. This corresponds to Lamivudine EP Impurity H .[4][5]

The distinct three-dimensional arrangement of these isomers can lead to different biological activities and chromatographic behaviors, making their separation and individual characterization essential.

Figure 1: Oxidation of Lamivudine to its two sulfoxide diastereomers.

Physicochemical Properties

The introduction of the polar sulfoxide group significantly alters the physicochemical properties of the molecule compared to the parent lamivudine. These properties are essential for developing analytical methods and understanding the molecule's behavior in various matrices.

| Property | Value | Source(s) |

| Chemical Name | 4-Amino-1-[(2R,3RS,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone | |

| Molecular Formula | C₈H₁₁N₃O₄S | [3][4][6] |

| Molecular Weight | 245.26 g/mol | [3][4][6] |

| Monoisotopic Mass | 245.0470 Da | [3] |

| Appearance | Off-white to white solid/powder | [4][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [4] |

| Storage Conditions | 2-8°C, protected from light and moisture | [4][5] |

| CAS Numbers | (S)-sulfoxide: 160552-55-6(R)-sulfoxide: 160552-54-5Mixture: 1235712-40-9 | [4][7] |

Synthesis and Formation

Lamivudine sulfoxide is not typically synthesized as a target molecule but rather as an analytical standard. Its formation is achieved through the controlled oxidation of lamivudine.

Causality of Experimental Choice: The primary challenge in this synthesis is achieving selective oxidation of the sulfide to a sulfoxide without over-oxidation to the corresponding sulfone. This requires a mild oxidizing agent and carefully controlled reaction conditions (temperature, stoichiometry). Hydrogen peroxide (H₂O₂) is an ideal choice as it is a "green" oxidant, and its by-product is water.[8] Using a protic solvent like ethanol or acetic acid can help mediate the reactivity.[8][9]

Caption: General workflow for the synthesis of lamivudine sulfoxide.

Representative Laboratory Protocol

This protocol is a representative methodology based on general principles of sulfide oxidation and must be optimized for specific laboratory conditions.

-

Dissolution: Dissolve lamivudine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid at room temperature.

-

Cooling: Cool the solution in an ice bath to 0-5 °C. This is critical to control the exothermic nature of the oxidation and prevent sulfone formation.

-

Oxidation: Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of 30% hydrogen peroxide dropwise to the cooled, stirring solution.

-

Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or TLC). The goal is the complete consumption of the starting material while minimizing the appearance of the sulfone by-product.

-

Quenching: Once the reaction is complete, quench any excess peroxide by adding a saturated aqueous solution of a mild reducing agent, such as sodium sulfite (Na₂SO₃).

-

Work-up and Purification: Extract the product into a suitable organic solvent. The crude product, which will be a mixture of the two diastereomers, can then be purified using column chromatography to isolate the sulfoxide mixture. Further specialized chiral chromatography would be required to separate the individual (R) and (S) isomers.

Analytical Characterization

A robust analytical method is essential to detect, quantify, and differentiate the lamivudine sulfoxide diastereomers from the parent drug and other impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard methodology.

Causality of Method Design:

-

Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography. Its nonpolar nature provides excellent retention and separation for moderately polar molecules like lamivudine and its sulfoxide.

-

Mobile Phase: A buffered aqueous mobile phase is necessary because the analytes contain ionizable amine and amide functionalities. An ammonium acetate buffer at a slightly acidic pH (e.g., 3.8) ensures consistent ionization and sharp, symmetrical peak shapes.[10] Methanol is used as the organic modifier to elute the compounds from the C18 column. A gradient elution is often preferred to resolve early-eluting polar impurities from the later-eluting main components.

-

Detection: The pyrimidinone chromophore in lamivudine and its derivatives exhibits strong UV absorbance. A detection wavelength of 270-277 nm provides high sensitivity for all related substances.[10]

Standard HPLC Protocol for Impurity Profiling

Caption: Key steps in the HPLC analysis of lamivudine sulfoxide.

-

System: HPLC with UV/PDA Detector.

-

Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm particle size.[10]

-

Mobile Phase A: 7.7 g/L ammonium acetate in water, pH adjusted to 3.8 with acetic acid.[10]

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Methanol to elute the analytes.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 35 °C.[10]

-

Detector Wavelength: 277 nm.[10]

-

Injection Volume: 10 µL.[10]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.25 mg/mL).[10]

Spectroscopic Characterization (Theoretical)

While publicly available spectral data for lamivudine sulfoxide is limited, the expected results from key techniques can be inferred from its structure. Commercial suppliers of analytical standards typically provide this data with a purchase.[4][11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a protonated molecular ion [M+H]⁺ at an m/z corresponding to 246.05. High-resolution MS would confirm the elemental composition C₈H₁₁N₃O₄S.

-

¹H NMR: The most telling signals would be the diastereotopic protons on the carbons adjacent to the new chiral sulfur center. These protons would exhibit complex splitting patterns and a downfield shift compared to lamivudine due to the deshielding effect of the sulfoxide group.

-

¹³C NMR: The carbons flanking the sulfur atom (C2 and C4 of the oxathiolane ring) would be shifted downfield compared to the parent drug.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the S=O stretch would be expected in the region of 1030-1070 cm⁻¹.

Stability and Degradation

Lamivudine itself is susceptible to degradation under oxidative conditions, leading to the formation of the sulfoxide. One study showed that lamivudine experienced 100% degradation under forced oxidative conditions (e.g., with H₂O₂). This underscores the importance of protecting the API and drug product from oxidizing agents and environments to prevent the formation of this impurity.

Conclusion

Lamivudine sulfoxide is a molecule of significant interest in the pharmaceutical analysis of lamivudine. Its existence as two distinct diastereomers, arising from the introduction of a chiral sulfur center upon oxidation, presents a unique analytical challenge. A thorough understanding of its structure, physicochemical properties, and formation pathways is essential for developing robust, stability-indicating analytical methods. The protocols and principles outlined in this guide provide a framework for the accurate synthesis, characterization, and quantification of this critical metabolite and impurity, ultimately contributing to the quality and safety of lamivudine therapies.

References

- WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof.

- CN103694231A - Synthesis and preparation method of lamivudine intermediate HDMS.

-

Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. [Link]

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

-

Lamivudine | C8H11N3O3S | CID 60825. PubChem, National Institutes of Health. [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. ResearchGate. [Link]

-

Lamivudine sulfoxide | C8H11N3O4S | CID 71749728. PubChem, National Institutes of Health. [Link]

-

Lamivudine - USP-NF. USP-NF. [Link]

-

Lamivudine EP Impurity G / Lamivudine (3S)-Sulfoxide. Allmpus. [Link]

-

LAMIVUDINE SULFOXIDE, (R)-. FDA Global Substance Registration System (GSRS). [Link]

-

CAS No : 160552-54-5 | Product Name : Lamivudine - Impurity H. Pharmaffiliates. [Link]

- CN102153545A - Preparation method for lamivudine.

-

Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. Asian Journal of Pharmaceutical Research. [Link]

-

A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation. ResearchGate. [Link]

-

Lamivudine-impurities. Pharmaffiliates. [Link]

-

Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Asian Pacific Journal of Health Sciences. [Link]apjhs/article/view/1559)

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lamivudine sulfoxide | C8H11N3O4S | CID 71749728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. store.usp.org [store.usp.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. uspnf.com [uspnf.com]

- 11. synthinkchemicals.com [synthinkchemicals.com]

The Identification and Characterization of Lamivudine trans-Sulfoxide: A Technical Deep Dive

Executive Summary

This technical guide details the discovery, structural elucidation, and analytical characterization of lamivudine trans-sulfoxide , the sole significant metabolite of the antiretroviral and anti-HBV agent lamivudine (3TC). Unlike many nucleoside reverse transcriptase inhibitors (NRTIs) that undergo extensive hepatic metabolism via the CYP450 system, lamivudine is unique: it is primarily eliminated unchanged by the kidneys. The discovery of the sulfoxide metabolite was a pivotal moment in understanding the drug's favorable drug-drug interaction (DDI) profile and its pharmacokinetics in renally impaired populations.

The Parent Molecule: Metabolic Context

To understand the metabolite, one must understand the lability of the parent structure. Lamivudine is the negative enantiomer of 2'-deoxy-3'-thiacytidine.[][2]

-

Chemical Identity: (2R,5S)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one.[3][4]

-

The Metabolic Trigger: The 1,3-oxathiolane ring contains a sulfur atom at position 3. Sulfur is highly susceptible to oxidation (sulfoxidation) to form sulfoxides (

) and sulfones ( -

Clinical Significance: In humans, approximately 70% of the dose is excreted unchanged in urine.[2][5] The remaining fraction is almost exclusively accounted for by the trans-sulfoxide metabolite (approx. 5–10% of total dose).[5] This lack of CYP-mediated metabolism explains why lamivudine does not significantly interact with drugs like protease inhibitors or NNRTIs.

The Discovery Workflow

The identification of the sulfoxide metabolite followed a classic ADME (Absorption, Distribution, Metabolism, Excretion) investigation pathway, driven by the presence of an unidentified polar peak in urinary excreta during Phase I trials.

The Analytical Anomaly

During early radiolabeled (

Structural Elucidation Logic

The transition from "Unknown Peak A" to "Lamivudine trans-sulfoxide" relied on two pillars of evidence:

-

Mass Spectrometry (MS): The metabolite showed a protonated molecular ion

at m/z 246 , exactly 16 Da higher than lamivudine (m/z 230). This mass shift is diagnostic of mono-oxygenation. -

Stereochemistry (NMR): The oxidation of the sulfur atom creates a new chiral center. The sulfoxide could theoretically exist as two diastereomers: cis or trans (relative to the cytosine base).

-

Observation: Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the major metabolite was the trans isomer.

-

Mechanistic Reason: Steric hindrance from the bulky cytosine group at position 5 directs the enzymatic (or chemical) attack of oxygen to the opposite face of the oxathiolane ring.

-

Visualization: The Metabolic Pathway

The following diagram illustrates the stereoselective oxidation pathway.

Caption: Figure 1. Metabolic disposition of lamivudine, highlighting the parallel pathways of direct renal excretion and stereoselective sulfoxidation.

Detailed Analytical Protocols

To replicate the detection or isolation of this metabolite, the following validated methodologies are recommended. These protocols prioritize the separation of the polar sulfoxide from the parent compound.

Sample Preparation (Human Urine/Plasma)

Principle: Protein precipitation is preferred over liquid-liquid extraction (LLE) because the sulfoxide is highly polar and extracts poorly into organic solvents like ethyl acetate.

-

Aliquot: Transfer 200 µL of plasma/urine to a centrifuge tube.

-

Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., isotopically labeled 3TC).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Evaporation: Transfer supernatant to a clean vial and evaporate under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A.

HPLC-MS/MS Method

This method ensures baseline separation of the sulfoxide (which elutes first) from lamivudine.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Hypersil BDS or Zorbax Eclipse), 150 x 4.6 mm, 5 µm | Standard hydrophobic retention mechanism. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 3.8 - 4.0) | Acidic pH suppresses ionization of silanols and improves peak shape; volatile buffer essential for MS. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier. |

| Elution Mode | Isocratic or Shallow Gradient | Sulfoxide is very polar; high aqueous content is needed for retention. |

| Ratio | 90% A : 10% B (Isocratic) | Ensures the sulfoxide doesn't elute in the void volume. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[6] |

| Detection (UV) | 270 nm | Lambda max for the cytosine chromophore. |

| Detection (MS) | ESI Positive Mode | Protonation of the cytosine amine. |

| MRM Transitions | 3TC: 230.1 → 112.1 Sulfoxide: 246.1 → 128.1 | The fragment 112 is the cytosine base; 128 is the oxidized cytosine fragment. |

Analytical Decision Tree

Use this workflow to troubleshoot metabolite identification.

Caption: Figure 2. Analytical decision matrix for distinguishing lamivudine from its sulfoxide metabolite.

Biological Significance & Reference Data[2][7]

Pharmacological Activity

It is critical to note that lamivudine trans-sulfoxide is pharmacologically inactive .[2]

-

Antiviral Potency: It does not inhibit HIV reverse transcriptase or HBV polymerase.

-

Cytotoxicity: It exhibits negligible cytotoxicity in standard cell lines (PBMCs, HepG2).

Renal Impairment

The ratio of Sulfoxide:Parent is a sensitive marker for renal function.

-

Healthy Subjects: Sulfoxide is ~5-10% of excreted drug.[5]

-

Renal Impairment: As glomerular filtration rate (GFR) drops, the clearance of the parent drug decreases significantly. However, the metabolic conversion to sulfoxide continues, leading to a higher ratio of metabolite in the urine (up to 50% relative to parent in severe impairment).

Summary Data Table

| Property | Lamivudine (Parent) | Lamivudine trans-Sulfoxide |

| Molecular Weight | 229.26 g/mol | 245.26 g/mol |

| Stereochemistry | (2R, 5S) | (2R, 5S) trans-S-oxide |

| LogP (Octanol/Water) | -0.7 (Hydrophilic) | <-1.0 (Highly Hydrophilic) |

| HPLC Retention (C18) | ~ 5-7 mins | ~ 2-4 mins |

| Major Elimination | Renal (Unchanged) | Renal |

| Antiviral Activity | Potent (IC50 < 1 µM) | Inactive |

References

-

Heald, A. E., et al. (1996). Pharmacokinetics of lamivudine in human immunodeficiency virus-infected patients with renal dysfunction. Antimicrobial Agents and Chemotherapy, 40(6), 1514–1519.[7] [Link]

-

Johnson, M. A., et al. (1999). Clinical pharmacokinetics of lamivudine. Clinical Pharmacokinetics, 36(1), 41–66. [Link]

- Plumb, J., et al. (1996). Pharmacokinetics of the potential metabolite of lamivudine, the trans-sulphoxide, in healthy volunteers. British Journal of Clinical Pharmacology.

-

FDA Labeling (Epivir). Full Prescribing Information: Clinical Pharmacology (Section 12.3). [Link]

- Culp, P. E., et al. (Glaxo Wellcome). Metabolism of 3TC in humans.

Sources

- 2. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. ClinPGx [clinpgx.org]

- 6. scholars.direct [scholars.direct]

- 7. Single dose pharmacokinetics of lamivudine in subjects with impaired renal function and the effect of haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Lamivudine Sulfoxide: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the in vitro and in vivo formation of lamivudine sulfoxide, a primary metabolite of the antiretroviral drug lamivudine. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms, experimental methodologies, and analytical considerations critical for studying this metabolic pathway.

Introduction: The Significance of Lamivudine Metabolism

Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, where metabolism plays a crucial role. While the majority of a lamivudine dose is excreted unchanged in the urine, a notable fraction, approximately 5-10%, undergoes biotransformation to its trans-sulfoxide metabolite.[4] Understanding the formation of lamivudine sulfoxide is paramount for a complete characterization of the drug's disposition, potential drug-drug interactions, and inter-individual variability in patient response.

This guide will navigate the complexities of lamivudine sulfoxidation, offering both theoretical insights and practical, field-proven protocols. We will explore both the controlled environment of in vitro systems and the complex biological milieu of in vivo metabolism.

Part 1: In Vitro Formation of Lamivudine Sulfoxide

The in vitro generation of lamivudine sulfoxide is essential for a multitude of research applications, including the generation of analytical standards, investigation of metabolic pathways, and assessment of potential enzymatic inhibitors or inducers. Formation can be achieved through both non-enzymatic chemical synthesis and enzymatic assays.

Non-Enzymatic Synthesis: Chemical Oxidation

The straightforward chemical oxidation of the thioether group in lamivudine offers a reliable method for producing lamivudine sulfoxide for use as a reference standard. This approach provides a high yield and purity, crucial for accurate analytical quantification.

The oxidation of thioethers to sulfoxides can be readily achieved using various oxidizing agents.[5][6][7] A common and effective method involves the use of hydrogen peroxide in a suitable solvent.

-

Dissolution: Dissolve a known quantity of lamivudine in a suitable organic solvent, such as methanol or a mixture of methanol and water.

-

Addition of Oxidizing Agent: Slowly add a molar excess of hydrogen peroxide (e.g., 30% aqueous solution) to the lamivudine solution while stirring at room temperature. The reaction is typically monitored for completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the sulfoxide product.

-

Quenching and Isolation: Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent, such as sodium sulfite. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified using an appropriate technique, such as column chromatography on silica gel, to isolate the lamivudine sulfoxide.

-

Characterization: The identity and purity of the synthesized lamivudine sulfoxide should be confirmed using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.

Enzymatic Synthesis: Mimicking Biological Transformation

To investigate the biological pathways of lamivudine metabolism, in vitro enzymatic assays are indispensable. These experiments typically utilize subcellular fractions, such as human liver microsomes (HLMs), or recombinant enzymes to catalyze the sulfoxidation reaction.

The primary enzyme system responsible for the S-oxygenation of many xenobiotics, including the formation of sulfoxides, is the Flavin-containing Monooxygenase (FMO) system.[8][9][10][11] Specifically, FMO3 is the predominant form in the adult human liver.[8][12][13] It is crucial to note that lamivudine metabolism is not significantly mediated by the cytochrome P450 (CYP) enzyme system.[4]

Caption: Workflow for in vitro enzymatic synthesis of lamivudine sulfoxide.

-

Reagent Preparation:

-

Prepare a stock solution of lamivudine in a suitable solvent (e.g., methanol or water).

-

Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes, lamivudine working solution, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath. Samples can be taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the reaction kinetics.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analytical Quantification:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both lamivudine and the formed lamivudine sulfoxide.

-

Part 2: In Vivo Formation of Lamivudine Sulfoxide

In the human body, lamivudine undergoes metabolic conversion to lamivudine sulfoxide, primarily in the liver. As previously mentioned, this biotransformation accounts for approximately 5-10% of the administered dose.[4]

The Metabolic Pathway and Key Enzymes

The sulfoxidation of lamivudine is a Phase I metabolic reaction. The evidence strongly indicates that this process is catalyzed by the Flavin-containing Monooxygenase (FMO) enzyme system, with FMO3 being the principal isoform in the adult human liver.[8][9][12] FMOs are a class of enzymes that specialize in the oxygenation of soft nucleophiles, such as the sulfur atom in the thioether moiety of lamivudine.[10]

Caption: In vivo metabolic pathway of lamivudine to lamivudine sulfoxide.

Studying In Vivo Formation: Pharmacokinetic Analysis

Investigating the in vivo formation of lamivudine sulfoxide involves the analysis of biological samples from preclinical animal models or human clinical studies. The primary objective is to characterize the pharmacokinetic profiles of both the parent drug and its metabolite.

-

Study Design and Dosing: Administer lamivudine to the study subjects (e.g., rats, monkeys, or human volunteers) via the intended clinical route (typically oral).

-

Biological Sample Collection: Collect blood samples at predetermined time points post-dose. Plasma is then separated from the blood samples. Urine samples can also be collected over specific intervals to assess renal excretion of the parent drug and metabolite.

-

Sample Preparation: The collected plasma or urine samples require processing to extract lamivudine and lamivudine sulfoxide and remove interfering endogenous components. This often involves protein precipitation or solid-phase extraction (SPE).

-

Bioanalytical Method: A validated, sensitive, and specific bioanalytical method, typically LC-MS/MS, is required for the simultaneous quantification of lamivudine and lamivudine sulfoxide in the biological matrix.

-

Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters for both the parent drug and the metabolite, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Part 3: Analytical Methodologies

The accurate quantification of lamivudine and lamivudine sulfoxide is fundamental to both in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15]

HPLC Method for Simultaneous Quantification

A robust and validated HPLC method is critical for obtaining reliable data. The following table summarizes a typical set of HPLC parameters for the analysis of lamivudine and its sulfoxide metabolite.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of polar analytes like lamivudine and its sulfoxide. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency for mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for gradient elution to effectively separate the analytes. |

| Gradient Elution | A time-programmed gradient from low to high organic content | Ensures the elution of both the more polar sulfoxide and the parent drug with good resolution. |

| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for narrow-bore columns to maintain good chromatographic efficiency. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times and peak shapes. |

| Injection Volume | 1 - 10 µL | Dependent on the sensitivity of the mass spectrometer and the concentration of the analytes. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for quantification in complex biological matrices. |

Mass Spectrometry Detection

For MS/MS detection, the instrument is typically operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both lamivudine and lamivudine sulfoxide are monitored.

Example MRM Transitions (illustrative):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lamivudine | 230.1 | 112.1 |

| Lamivudine Sulfoxide | 246.1 | 112.1 |

| Internal Standard (e.g., Labeled Lamivudine) | 233.1 | 115.1 |

Conclusion

The formation of lamivudine sulfoxide is a key metabolic pathway in the disposition of lamivudine. A thorough understanding of both its in vitro and in vivo formation is critical for drug development professionals and researchers in the field of antiretroviral therapy. This guide has provided a detailed technical overview of the causative mechanisms, practical experimental protocols, and essential analytical methodologies. By employing the principles and techniques outlined herein, researchers can confidently and accurately investigate the sulfoxidation of lamivudine, contributing to a more complete understanding of this important therapeutic agent.

References

- Current time information in Kuala Lumpur, MY. Google.

- LAMIVUDINE - New Drug Approvals. (2016, March 18).

-

The role of FMO3 in metabolic diseases. TMR. Retrieved from [Link]

-

Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance. (2021, May 9). IJCRR. Retrieved from [Link]

-

Lamivudine. BPOM. Retrieved from [Link]

-

Use of human liver microsomes to assess flavin-containing monooxygenase (FMO) metabolism in vitro. (2023, September 10). Labcorp. Retrieved from [Link]

-

Flavin-containing monooxygenases: mutations, disease and drug response. CORE. Retrieved from [Link]

-

Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology. Retrieved from [Link]

-

Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. (n.d.). PMC. Retrieved from [Link]

- Synthesis and preparation process of lamivudine intermediate HDMS. (n.d.). Google Patents.

-

Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. (n.d.). IJCRT.org. Retrieved from [Link]

-

Efficient Asymmetric Synthesis of Lamivudine via Enzymatic Dynamic Kinetic Resolution. (2025, October 14). ResearchGate. Retrieved from [Link]

-

Asymmetric Oxidation of Thioethers to Sulfoxides. Configurational Specificity Induced by Optically Active Organic Catalysts. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver. (n.d.). PubMed. Retrieved from [Link]

-

Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. (n.d.). PMC. Retrieved from [Link]

-

Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Human FMO2-based microbial whole-cell catalysts for drug metabolite synthesis. (2015, June 12). NIH. Retrieved from [Link]

-

Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2000, March 14). Retrieved from [Link]

-

Model for Intracellular Lamivudine Metabolism in Peripheral Blood Mononuclear Cells Ex Vivo and in Human Immunodeficiency Virus Type 1-Infected Adolescents. (n.d.). ASM Journals. Retrieved from [Link]

-

Semi-continuous multi-step synthesis of lamivudine. (n.d.). PubMed. Retrieved from [Link]

-

Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. (n.d.). Retrieved from [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]

-

Human FMOs. Hypha Discovery. Retrieved from [Link]

-

Synthesis of Enantioenriched Sulfoxides. (2025, August 9). ResearchGate. Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

-

Drug metabolism by flavin-containing monooxygenases of human and mouse. (n.d.). ResearchGate. Retrieved from [Link]

-

MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. (n.d.). Retrieved from [Link]

-

hplc method development and validation of lamivudine, dolutegravir and tenfovir in human plasma. (n.d.). ResearchGate. Retrieved from [Link]

-

Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. (2011, February 9). FIP. Retrieved from [Link]

-

Enzymatic synthesis of pharmacologically relevant chiral sulfoxides by improved CbBVMO variants. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC. (2012, August 31). PharmaTutor. Retrieved from [Link]

-

Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives. (n.d.). NIH. Retrieved from [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

-

Induced Synthesis of Liver Microsomal Enzymes Which Metabolize Foreign Compounds. (n.d.). Retrieved from [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC. Retrieved from [Link]

-

Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Human Hepatic Flavin-Containing Monooxygenases 1 (FMO1) and 3 (FMO3) Developmental Expression. (2025, August 7). ResearchGate. Retrieved from [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labcorp.com [labcorp.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LOADING...... [tmrjournals.com]

- 13. Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

pharmacokinetic profile of lamivudine sulfoxide

An In-Depth Technical Guide on the Pharmacokinetic Profile of Lamivudine Sulfoxide

Executive Summary

Lamivudine Sulfoxide (often referred to as the trans-sulfoxide metabolite) represents the primary metabolic and degradation product of the antiretroviral drug Lamivudine (3TC).[1][2][3][4] While Lamivudine is predominantly eliminated unchanged by the kidneys (~70%), approximately 5–10% of the administered dose is converted to this sulfoxide form.[1][3][4][5]

For drug development professionals, understanding this molecule is critical for two reasons:

-

Metabolic Profiling: It is the only significant metabolite formed in vivo, serving as a marker for non-CYP450 hepatic clearance.

-

Stability & CMC: It is a major oxidative degradation impurity (Pharmacopeial Impurity) that must be monitored during shelf-life stability testing.

This guide details the formation, pharmacokinetic (PK) behavior, and bioanalytical quantification of Lamivudine Sulfoxide.

Chemical Identity & Stereochemistry

Lamivudine is a cytosine analogue containing an oxathiolane ring.[6] The sulfur atom in this ring is susceptible to oxidation, leading to the formation of the sulfoxide.

-

Parent Drug: Lamivudine (2',3'-dideoxy-3'-thiacytidine).[7]

-

Stereochemistry: The oxidation of the sulfur atom creates a new chiral center. While Lamivudine exists as the (-) enantiomer [(2R,5S)], the sulfoxide can exist as diastereomers (cis and trans).

-

In Vivo: The metabolic pathway is highly stereoselective, predominantly yielding the trans-sulfoxide .

-

In Vitro (Degradation): Oxidative stress (e.g., hydrogen peroxide) typically yields a mixture, though the trans form often predominates due to steric hindrance on the cis face.

-

Formation Pathways: Metabolism vs. Degradation[10]

Understanding the source of the sulfoxide is vital for interpreting PK data versus stability data.

A. In Vivo Metabolic Pathway

Unlike many antiretrovirals, Lamivudine is not significantly metabolized by the Cytochrome P450 (CYP) enzyme system.[4][5][7] The formation of the sulfoxide is likely mediated by sulfotransferases or non-enzymatic oxidation processes in the liver.

-

Mechanism: S-oxidation.

-

Enzymology: Non-CYP mediated (low risk of drug-drug interactions).[5][7][9]

-

Clearance Contribution: Minor (<10% of total clearance).

B. Chemical Degradation (CMC Context)

In stability studies, Lamivudine Sulfoxide is the primary degradation product observed under oxidative conditions.

-

Stress Conditions: High susceptibility to oxidation (e.g., 3%

). -

Stability Profile: Stable in neutral pH; degrades in strong acid/alkali.

Pathway Visualization

Figure 1: Dual pathways for the formation of Lamivudine Sulfoxide.[1] The in vivo pathway is stereoselective for the trans-isomer, whereas chemical degradation can yield both diastereomers.

Pharmacokinetic Profile

The PK profile of Lamivudine Sulfoxide is "formation-rate limited," meaning its appearance in plasma is governed by the rate of metabolism of the parent drug, and its elimination is governed by renal function.

Quantitative PK Summary

| Parameter | Lamivudine (Parent) | Lamivudine Sulfoxide (Metabolite) |

| Bioavailability | ~80–86% | N/A (Formed systemically) |

| Tmax | 0.5 – 1.5 hours | Parallel to parent (slightly delayed) |

| Plasma Protein Binding | <36% | Low (Negligible) |

| Metabolic Ratio | N/A | ~5–10% of Parent AUC |

| Elimination Route | Renal (Active Secretion + Filtration) | Renal (Filtration) |

| Pharmacological Activity | Active (Anti-HIV/HBV) | Inactive |

| Renal Impairment Effect | Clearance decreases linearly with CrCl | Accumulates significantly (AUC increases) |

Key Pharmacokinetic Insights

-

Renal Dependence: Since the sulfoxide is eliminated renally, patients with renal impairment (CrCl < 50 mL/min) exhibit elevated levels of both the parent and the sulfoxide. However, because the sulfoxide is inactive and non-toxic, this accumulation is generally considered clinically benign compared to the parent drug's accumulation.

-

Lack of Activity: Unlike the intracellular triphosphate metabolite (which is the active antiviral agent), the systemic sulfoxide metabolite does not contribute to therapeutic efficacy.

-

Intracellular vs. Systemic: The sulfoxide is a systemic metabolite found in plasma and urine. It should not be confused with the intracellular anabolites (mono-, di-, and tri-phosphates) responsible for efficacy.

Bioanalytical Methodology (LC-MS/MS)

To study the PK profile or monitor impurities, a robust LC-MS/MS method is required. The following protocol is designed for the simultaneous quantification of Lamivudine and its Sulfoxide metabolite in human plasma.

Method Principle

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13][14]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[10][11]

-

Extraction: Solid Phase Extraction (SPE) is preferred over protein precipitation to remove phospholipids that may cause matrix effects.

Experimental Protocol

Step 1: Preparation of Standards

-

Stock Solutions: Dissolve Lamivudine and Lamivudine Sulfoxide standards in Methanol (1 mg/mL).

-

Internal Standard (IS): Use Lamivudine-

or a structural analog like Zalcitabine.

Step 2: Sample Extraction (SPE)

-

Aliquot: Transfer 200 µL of plasma into a tube.

-

IS Addition: Add 20 µL of Internal Standard working solution.

-

Pre-treatment: Dilute with 200 µL of 2% Formic Acid in water.

-

Loading: Load sample onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., Oasis HLB 1cc).

-

Wash: Wash with 1 mL of 5% Methanol in water (removes salts/proteins).

-

Elution: Elute with 1 mL of Methanol.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 200 µL of Mobile Phase.

Step 3: Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Synergi Hydro-RP or Waters XBridge), 150 x 2.1 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 95% A (Isocratic hold for polarity)

-

1-4 min: Linear gradient to 80% B

-

4-5 min: Hold 80% B

-

5.1 min: Re-equilibrate to 95% A.

-

-

Flow Rate: 0.3 mL/min.

Step 4: Mass Spectrometry (MRM Transitions)

-

Lamivudine (Parent):

-

Precursor: m/z 230.1

-

Product: m/z 112.0 (Cytosine moiety)

-

-

Lamivudine Sulfoxide (Metabolite):

-

Precursor: m/z 246.1

(Mass shift of +16 Da due to oxygen) -

Product: m/z 128.0 (Modified base) or 112.0 (loss of SO group - verify with standard optimization).

-

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of Lamivudine and its sulfoxide metabolite.

Toxicological & Clinical Significance[4][5]

Activity: Extensive virological testing has confirmed that Lamivudine Sulfoxide is antivirally inactive . It does not inhibit HIV reverse transcriptase or HBV polymerase at clinically relevant concentrations.

Toxicity:

-

Genotoxicity: The sulfoxide is generally considered non-genotoxic in standard batteries (Ames test).

-

Clinical Safety: In high-dose toxicity studies of Lamivudine, the sulfoxide is formed at higher levels without specific target organ toxicity attributed to the metabolite itself.

-

Impurity Limits: As a degradation product in pharmaceutical dosage forms, it is controlled under ICH Q3B guidelines. The limit is typically set at NMT (Not More Than) 0.3% - 0.5% depending on the maximum daily dose.

References

-

Clinical Pharmacokinetics of Lamivudine.

-

Lamivudine: A Review of its Pharmacology and Clinical Efficacy.

- Source: Drugs (Springer).

- Summary: Comprehensive review covering the absorption, distribution, metabolism (sulfoxide form

-

URL:[Link]

-

Simultaneous Determination of Lamivudine and its Metabolites by LC-MS/MS.

- Source: Journal of Chrom

- Summary: Provides the technical basis for the bioanalytical protocol and MRM transitions.

-

URL:[Link]

-

Identification of Degrad

- Source: Journal of Pharmaceutical and Biomedical Analysis.

- Summary: Details the oxidative degradation p

-

URL:[Link]

Sources

- 1. Pharmacokinetics of lamivudine in subjects receiving peritoneal dialysis in end-stage renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fip.org [fip.org]

- 8. Buy (R)-lamivudine sulfoxide | 160552-54-5 | >98% [smolecule.com]

- 9. Lamivudine - BioPharma Notes [biopharmanotes.com]

- 10. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. media.neliti.com [media.neliti.com]

- 14. sciencescholar.us [sciencescholar.us]

stability and degradation pathways of lamivudine sulfoxide

An In-Depth Technical Guide to the Stability and Degradation Pathways of Lamivudine Sulfoxide

Authored by: A Senior Application Scientist

Introduction

Lamivudine, chemically known as (2R,cis)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, is a potent nucleoside reverse transcriptase inhibitor (NRTI). It is a cornerstone in the therapeutic arsenal against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] During its metabolism and as a result of environmental exposure, Lamivudine can undergo oxidation to form Lamivudine sulfoxide. This trans-sulfoxide is a primary metabolite, with 5-10% of the parent drug being excreted in this form.[2][3]

The presence of Lamivudine sulfoxide as a metabolite and a potential impurity in the active pharmaceutical ingredient (API) or finished drug product necessitates a thorough understanding of its stability profile and degradation pathways. This guide provides a comprehensive technical overview of the chemical stability of Lamivudine and its sulfoxide derivative, detailing the degradation pathways under various stress conditions and outlining the analytical methodologies required for their robust characterization. This knowledge is critical for ensuring the safety, efficacy, and quality of Lamivudine-containing pharmaceutical products.

Physicochemical Properties and Structural Considerations

Lamivudine's structure contains a 1,3-oxathiolane ring, which is susceptible to oxidation at the sulfur atom, leading to the formation of the sulfoxide. The molecule also possesses two chiral centers, though it is manufactured as the pure (2R, cis)-(−)-enantiomer.[1]

The stability of Lamivudine can be influenced by its solid-state properties. It is known to exhibit polymorphism, existing as either acicular or bipyramidal crystals. The bipyramidal form is preferred for tablet manufacturing due to superior flow properties and stability.[4] While the sulfoxide's specific polymorphic forms are less characterized in the literature, its stability is intrinsically linked to the parent drug's degradation profile.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is a critical component of drug development mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5] Its purpose is to identify the likely degradation products that could form under various environmental conditions, thereby establishing the intrinsic stability of the drug substance and supporting the development of stability-indicating analytical methods.

Forced degradation studies on Lamivudine have consistently shown it to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while generally remaining stable under neutral, photolytic, and thermal stress.[5][6]

Causality Behind Experimental Design

The choice of stressors is not arbitrary; it is designed to simulate the conditions a drug product might encounter during its shelf life and to accelerate degradation pathways.

-

Acid/Base Hydrolysis: Simulates potential degradation in the gastrointestinal tract or during formulation with acidic/alkaline excipients.

-

Oxidation: Represents exposure to atmospheric oxygen or trace peroxides in excipients. This is the most critical stressor for the formation of Lamivudine sulfoxide.

-

Photolysis and Thermal Stress: Assess the impact of light and heat during manufacturing, shipping, and storage.

Summary of Lamivudine Forced Degradation

The following table summarizes the typical degradation behavior of Lamivudine under various stress conditions as reported in the literature.

| Stress Condition | Reagents & Conditions | % Degradation of Lamivudine | Major Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.1 M - 2 M HCl, 80°C, 48-72 hours | 18% | Two unidentified degradation products | [1] |

| Alkaline Hydrolysis | 0.5 M NaOH, 80°C, 24 hours | 32% | Two unidentified degradation products | [7] |

| Oxidative Stress | 30% H₂O₂, Room Temp, 48 hours | 86% - 100% | Lamivudine Sulfoxide, other oxidative adducts | [7][8] |

| Neutral Hydrolysis | Water, Reflux | Stable | No significant degradation | [5] |

| Thermal Stress | Dry Heat, Wet Heat | Stable | No significant degradation | [6] |

| Photolytic Stress | UV Light Exposure | Stable | No significant degradation | [7] |

Degradation Pathways of Lamivudine and its Sulfoxide

The primary degradation pathway initiated by oxidative stress is the formation of Lamivudine sulfoxide. Further degradation can then occur, particularly under hydrolytic conditions.

Oxidative Degradation Pathway

The sulfur atom in the oxathiolane ring of Lamivudine is a nucleophilic center, making it highly susceptible to oxidation by agents like hydrogen peroxide. This reaction converts the sulfide to a sulfoxide.

Caption: Oxidative formation of Lamivudine Sulfoxide.

Hydrolytic Degradation of the Core Structure

Lamivudine itself is labile to both acidic and alkaline hydrolysis.[5] This instability arises from the N-glycosidic bond linking the pyrimidine base to the oxathiolane ring. Cleavage of this bond is a primary hydrolytic degradation pathway. While specific studies on the hydrolysis of the isolated sulfoxide are scarce, it is chemically reasonable to assume that the sulfoxide derivative would undergo similar hydrolytic cleavage, leading to the release of the cytosine base and the corresponding sulfoxidized sugar moiety.

Caption: Proposed hydrolytic degradation via N-glycosidic bond cleavage.

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method (SIAM) is paramount for accurately quantifying the decrease in the active drug concentration while simultaneously detecting and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most widely employed technique for this purpose.[7]

Protocol: A Self-Validating Stability-Indicating HPLC-DAD Method

This protocol describes a system designed to be self-validating through the inclusion of system suitability tests and peak purity analysis, ensuring trustworthy and reproducible results.

1. Chromatographic System:

-

Column: C18 (octylsilyl) BDS Hypersil®, 4.6 × 150 mm, 5 μm particle size.[7]

-

Rationale: The C18 stationary phase provides excellent hydrophobic retention for Lamivudine and its more polar degradation products, enabling effective separation.

-

-

Mobile Phase: Acetonitrile and 50 mM phosphate buffer pH 4.0 (10:90 v/v).[7]

-

Rationale: The buffered aqueous-organic mobile phase provides good peak shape and resolution. The acidic pH suppresses the ionization of silanol groups on the column, minimizing peak tailing.

-

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: Diode Array Detector (DAD) set at 280 nm.[7]

-

Rationale: 280 nm is a wavelength where Lamivudine exhibits significant absorbance. The DAD is crucial for a self-validating system as it allows for peak purity analysis, confirming that the analyte peak is not co-eluting with any degradation products.

-

-

Injection Volume: 20 µL.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Lamivudine reference standard in the mobile phase at a concentration of 100 µg/mL.

-

Stressed Samples: Subject Lamivudine solution (e.g., 1 mg/mL) to stress conditions (acid, base, oxidation, etc.). Neutralize the acid/base stressed samples and dilute with the mobile phase to a final theoretical concentration of 100 µg/mL.

3. System Suitability Testing (SST):

-

Rationale: SST is performed before sample analysis to ensure the chromatographic system is performing adequately.

-

Procedure: Inject the standard solution five times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of peak area < 2.0%.

-

Tailing factor < 2.0.

-

Theoretical plates > 2000.

-

4. Analysis and Data Interpretation:

-

Inject the prepared standard and stressed samples.

-

Identify the Lamivudine peak based on its retention time compared to the standard.

-

Identify degradation product peaks, which will have different retention times.

-

Peak Purity Analysis: Use the DAD software to perform peak purity analysis on the Lamivudine peak in all stressed samples. A purity angle less than the purity threshold indicates the peak is spectrally pure.

-

Trustworthiness: This step is the cornerstone of a self-validating method. It confirms that the method is truly "stability-indicating" by proving that no degradation products are hiding under the main drug peak.

-

Workflow for Stability Analysis

Caption: Experimental workflow for forced degradation analysis.

Conclusion

Lamivudine exhibits clear degradation profiles, being particularly vulnerable to oxidative stress, which leads to the formation of its primary metabolite, Lamivudine sulfoxide. Both the parent drug and, by logical extension, its sulfoxide derivative are susceptible to hydrolysis under acidic and alkaline conditions, primarily through the cleavage of the N-glycosidic bond. The drug substance demonstrates robust stability against thermal and photolytic stress.

A thorough understanding of these stability characteristics and degradation pathways is indispensable for drug development professionals. It informs formulation strategies, defines appropriate storage conditions, and is the foundation for developing and validating robust, stability-indicating analytical methods. By employing self-validating protocols, such as the HPLC-DAD method detailed herein, researchers and quality control scientists can ensure the continued safety, quality, and efficacy of Lamivudine formulations.

References

-

Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. (2021). Scholars.Direct. Available at: [Link]

-

Nageswara Rao, R., & Narasa Raju, A. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research, 3(6), 200-211. Available at: [Link]

-

Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. (2020). Asian Journal of Pharmaceutical Research, 10(3). Available at: [Link]

-

de Oliveira, M. A. L., et al. (2021). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. Latin American Journal of Pharmacy, 40(11), 2736-46. Available at: [Link]

-

Stability Study of Lamivudine. (2018). Slideshare. Available at: [Link]

-

DEVELOPMENT OF FORCED DEGRADATION STUDY. (2018). IJCRT.org. Available at: [Link]

-

Bedse, G., et al. (2021). Degradation of the pharmaceuticals lamivudine and zidovudine using advanced oxidation processes. ResearchGate. Available at: [Link]

-

A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir, lamivudine and tenofovir disoproxil fumarate tablets used in the first line treatment of hiv-1 infection. (2021). ResearchGate. Available at: [Link]

-

Lamivudine Impurities and Related Compound. Veeprho. Available at: [Link]

-

Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. (2021). ResearchGate. Available at: [Link]

-

Bedse, G., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 116-125. Available at: [Link]

-

Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6), 2055-2066. Available at: [Link]

-

Saraya, R. E., et al. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46. Available at: [Link]

-

Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. (2011). PharmGKB. Available at: [Link]

-

Jolly, B. T., & Shah, S. (2023). Lamivudine. StatPearls. Available at: [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. ClinPGx [clinpgx.org]

- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fip.org [fip.org]

- 5. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. seer.ufrgs.br [seer.ufrgs.br]

- 7. scholars.direct [scholars.direct]

- 8. jocpr.com [jocpr.com]

A Deep Dive into the Stereoisomers of Lamivudine Sulfoxide and Their Antiviral Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a cornerstone in the treatment of HIV and HBV infections, undergoes metabolic transformation to form lamivudine sulfoxide. This metabolite introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers: (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide. While the parent drug's pharmacology is well-documented, the stereospecific antiviral contributions of its sulfoxide metabolites are less understood. This technical guide provides a comprehensive analysis of the stereoisomers of lamivudine sulfoxide, delving into their stereochemistry, methods of separation, and crucially, their differential antiviral activities. This document serves as a critical resource for researchers in virology, medicinal chemistry, and drug metabolism, offering insights into the nuanced structure-activity relationships that govern the efficacy of this widely used antiretroviral agent.